Tumor-Inhibitory Rank Order: HECNU Ranks First Among Five Nitrosoureas in a Human Melanoma Xenograft Model
In a direct comparative study evaluating five nitrosoureas in a human melanoma xenograft system, hydroxyethyl-CNU (HeCNU / elmustine) ranked first in tumor-inhibitory activity, outperforming the clinically established lipophilic nitrosoureas BCNU, CCNU, and MeCCNU as well as the water-soluble analog chlorozotocin (CZT), which ranked last [1]. The rank order was: HeCNU > BCNU > CCNU > MeCCNU > CZT. When doses were normalized to the corresponding LD₁₀/₃₀ values, HeCNU maintained a favorable position ranking low among conventional nitrosoureas for relative toxicity, indicating a potentially superior therapeutic ratio [1].
| Evidence Dimension | Tumor-inhibitory activity rank order in human melanoma xenograft (nude mice) |
|---|---|
| Target Compound Data | HeCNU (elmustine): Ranked 1st among 5 nitrosoureas |
| Comparator Or Baseline | BCNU (carmustine): Ranked 2nd; CCNU (lomustine): Ranked 3rd; MeCCNU (semustine): Ranked 4th; CZT (chlorozotocin): Ranked 5th (last) |
| Quantified Difference | HeCNU ranked first; CZT ranked last. Rank order correlated with both tumor inhibition and drug-induced lethality / bone marrow damage. |
| Conditions | Human melanoma xenograft in nude mice; comparative evaluation of 5 nitrosoureas at equitoxic doses expressed as %LD₁₀/₃₀ |
Why This Matters
For procurement decisions involving in vivo xenograft efficacy studies, this head-to-head ranking identifies elmustine as the most tumor-inhibitory nitrosourea in this model, directly informing compound selection when maximizing tumor growth inhibition is the primary experimental endpoint.
- [1] Osieka R, Glatte P, Pannenbäcker R, Schmidt CG. Therapeutic evaluation of five nitrosoureas in a human melanoma xenograft system. Cancer Chemother Pharmacol. 1983;11(3):147-52. PMID: 6227420. View Source
